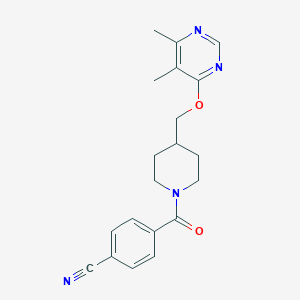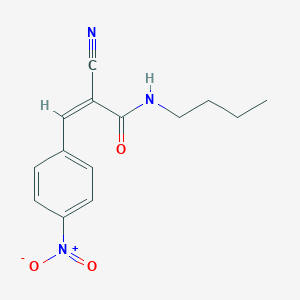![molecular formula C18H14FN5O2S B2963238 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 893910-16-2](/img/structure/B2963238.png)
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidine core . The aliphatic –CH2 between the triazole ring and the amide bond is shown singlet at δ 5.364–5.594 ppm .Chemical Reactions Analysis
This compound has been synthesized using various chemical reactions . For instance, it has been synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex due to its structure . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Radioligand Imaging with PET
Compounds from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, including molecules closely related to 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, have been synthesized for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). These compounds, particularly DPA-714, were designed with a fluorine atom for fluorine-18 labeling, enabling in vivo imaging. The synthesis involves a simple one-step process and offers high radiochemical yield and purity, making them suitable for imaging neuroinflammatory processes and potentially cancer (Dollé et al., 2008).
Neuroinflammation PET Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, related to 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, demonstrated potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammation. These derivatives, showing subnanomolar affinity for TSPO, were radiolabeled with fluorine-18. Their biodistribution in rodent models of neuroinflammation through in vitro autoradiography and PET imaging revealed significant brain uptake, confirming their suitability as in vivo PET radiotracers for neuroinflammation studies (Damont et al., 2015).
Molecular Probes for A2A Adenosine Receptor
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, including those structurally related to 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, have been developed as high-affinity antagonists for the A2A adenosine receptor. These compounds are functionalized with various groups, including a fluoropropyl group for fluorine-18 incorporation, making them useful as pharmacological probes in studying A2A adenosine receptor-related disorders (Kumar et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound acts as an antagonist of the Histamine H1 receptor . It binds to these receptors and blocks their activation by histamine, a substance released during allergic reactions. This blocking action prevents the cascade of biochemical events that lead to symptoms of allergies.
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine-mediated signaling pathway . By blocking the activation of this receptor, the compound inhibits the downstream effects of histamine, including vasodilation, bronchoconstriction, and increased vascular permeability, which are typical responses in allergic reactions.
Pharmacokinetics
It is known that the compound is orally bioavailable .
Result of Action
By blocking the Histamine H1 receptor, the compound reduces the physiological responses to histamine, thereby alleviating symptoms of allergies. This includes a decrease in inflammation and itching, which are common symptoms of conditions like urticaria (hives) and allergic rhinitis .
Future Directions
properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-12-3-5-13(6-4-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-2-1-7-26-14/h1-7,9,11H,8,10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBQBKSSHIUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

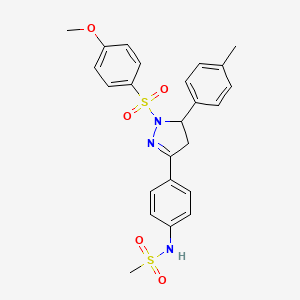
![6-Cyclopentyl-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963159.png)
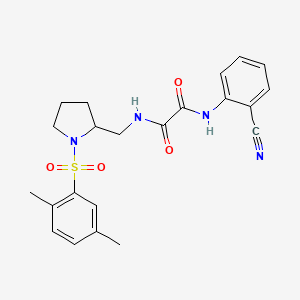

![(Z)-4-butoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2963162.png)

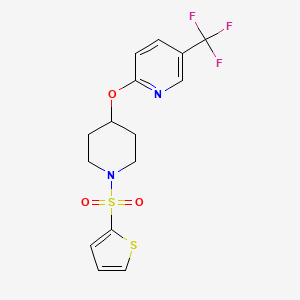
![5-{2-[(1,3-benzodioxol-5-ylmethyl)amino]acetyl}-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2963167.png)
![2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2963168.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}benzamide](/img/structure/B2963169.png)

